Product packaging for Salicin-6-phosphate(2-)(Cat. No.:)

Salicin-6-phosphate(2-)

Cat. No.: B1261681
M. Wt: 364.24 g/mol
InChI Key: FSJKOMDYZYBBLV-UJPOAAIJSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Salicin-6-phosphate(2-) (C13H17O10P-2) is the phosphorylated derivative of salicin and a crucial intermediate in the bacterial phosphotransferase system (PTS) . In this pathway, salicin is transported into the cell and concurrently phosphorylated at the 6-carbon of its glucose moiety to form Salicin-6-phosphate . This reaction is catalyzed by a specific enzyme II (EII) complex of the PTS, which utilizes phosphoenolpyruvate (PEP) as the phosphate donor . As a research tool, Salicin-6-phosphate is invaluable for studying carbohydrate transport and metabolism in bacteria, particularly in model organisms and plant-associated microbiomes . Its role is highlighted in cross-feeding interactions, where one bacterial species, such as Rahnella aquatilis , processes salicin into salicyl alcohol and glucose-6-phosphate, which can then support the growth of other bacteria like Pseudomonas fluorescens that cannot directly utilize salicin . This makes Salicin-6-phosphate a key compound for investigating metabolic interactions, bacterial ecology, and plant-microbe relationships . Researchers can use this biochemical to elucidate specific pathways in microbial systems biology and for enzymology studies related to beta-glucosidase activity and aromatic compound degradation. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17O10P-2 B1261681 Salicin-6-phosphate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17O10P-2

Molecular Weight

364.24 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl phosphate

InChI

InChI=1S/C13H19O10P/c14-5-7-3-1-2-4-8(7)22-13-12(17)11(16)10(15)9(23-13)6-21-24(18,19)20/h1-4,9-17H,5-6H2,(H2,18,19,20)/p-2/t9-,10-,11+,12-,13-/m1/s1

InChI Key

FSJKOMDYZYBBLV-UJPOAAIJSA-L

Isomeric SMILES

C1=CC=C(C(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Biosynthetic Pathways and Formation of Salicin 6 Phosphate 2

Enzymatic Phosphorylation Mechanisms of Salicin (B1681394) in Microorganisms

The enzymatic conversion of salicin to Salicin-6-phosphate(2-) is a highly specific and efficient process within bacterial cells, ensuring that the imported carbohydrate is primed for subsequent catabolic pathways.

Involvement of Phosphotransferase Systems (PTS) in Salicin Uptake and Phosphorylation

The Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS) is a key player in bacterial carbohydrate metabolism, responsible for the transport and phosphorylation of numerous sugars. wikipedia.orgresearchgate.net This system couples the translocation of a sugar across the cell membrane with its immediate phosphorylation, a process known as group translocation. proteopedia.org In the context of salicin metabolism, the PTS facilitates the uptake of salicin and its conversion to Salicin-6-phosphate(2-). nih.govnih.gov

The PTS is a multi-protein system generally consisting of two cytoplasmic energy-coupling proteins, Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr), and a range of sugar-specific Enzyme II (EII) complexes. researchgate.netasm.org The phosphoryl group from phosphoenolpyruvate (PEP) is sequentially transferred from EI to HPr, and then to the sugar-specific EII complex, which mediates the transport and phosphorylation of the incoming carbohydrate. proteopedia.org For salicin, a specific β-glucoside PTS transporter, such as BglP in Streptococcus pyogenes, is responsible for this coupled process. nih.govnih.gov The transcription of the operon containing the gene for this transporter can be induced by salicin, highlighting its specific role in salicin utilization. nih.govasm.org

Table 1: Key Protein Components of the Phosphotransferase System (PTS) Involved in Salicin Uptake

Component General Function Specific Role in Salicin Metabolism
Phosphoenolpyruvate (PEP) High-energy phosphate (B84403) donor Provides the phosphoryl group for the phosphorylation of salicin.
Enzyme I (EI) General PTS protein Accepts the phosphoryl group from PEP.
Histidine-containing phosphocarrier protein (HPr) General PTS protein Receives the phosphoryl group from EI.

| Enzyme II (EII) Complex | Sugar-specific transporter | Translocates salicin across the cell membrane and catalyzes its phosphorylation to Salicin-6-phosphate(2-). The β-glucoside-specific permease (e.g., BglP) is an example. nih.govnih.gov |

Specificity of Glycoside Phosphorylation at the O-6 Position in Bacterial Systems

The phosphorylation of glycosides, such as salicin, by the bacterial PTS exhibits a high degree of specificity. In many bacterial systems that metabolize β-glucosides, the phosphorylation preferentially occurs at the 6-hydroxyl group (O-6 position) of the glucose moiety. This specificity is crucial as it dictates the subsequent metabolic fate of the sugar phosphate. The product of this reaction, Salicin-6-phosphate(2-), is the specific substrate for the next enzyme in the catabolic pathway, 6-phospho-β-glucosidase. nih.gov

This positional specificity is determined by the architecture of the active site of the sugar-specific EIIB domain of the PTS transporter. The precise arrangement of amino acid residues within the EIIB active site ensures that the phosphoryl group from the phosphorylated EIIA domain is transferred specifically to the O-6 position of the incoming salicin molecule.

Role of Specific Kinases (e.g., β-glucoside kinase) in Salicin-6-phosphate(2-) Formation

While the PTS is the primary mechanism for the concomitant uptake and phosphorylation of salicin, the term "β-glucoside kinase" is sometimes used more broadly to refer to the enzymatic activity responsible for phosphorylating β-glucosides. In the context of the PTS, the Enzyme II complex functions as a salicin kinase, using the energy from the PEP-dependent phosphorelay to phosphorylate salicin as it is transported into the cell.

Following the initial phosphorylation by the PTS, the resulting Salicin-6-phosphate(2-) is then cleaved by a 6-phospho-β-glucosidase (e.g., BglB) into glucose-6-phosphate and salicyl alcohol. nih.gov The glucose-6-phosphate can then enter central glycolytic pathways. researchgate.net

Cellular Localization and Initial Steps of Salicin-6-phosphate(2-) Synthesis

The synthesis of Salicin-6-phosphate(2-) is intrinsically linked to the cellular membrane. The initial steps of this process occur at the interface of the cytoplasm and the cell membrane, where the PTS transporter is located.

The integral membrane subunit of the β-glucoside-specific EII complex, EIIC, forms a channel through which salicin passes from the extracellular environment. proteopedia.org The phosphorylation event itself is catalyzed by the cytoplasmic EIIB domain, which receives the phosphoryl group from the EIIA and HPr proteins, also located in the cytoplasm. proteopedia.org Therefore, as salicin is translocated through the EIIC channel, it is phosphorylated by EIIB on the cytoplasmic side of the membrane, emerging into the cytoplasm as Salicin-6-phosphate(2-). This immediate phosphorylation traps the sugar inside the cell and prepares it for the subsequent enzymatic reactions of the catabolic pathway.

Table 2: Chemical Compounds Mentioned

Compound Name
Salicin-6-phosphate(2-)
Salicin
Phosphoenolpyruvate (PEP)
Glucose-6-phosphate

Enzymology and Metabolic Transformations of Salicin 6 Phosphate 2

Enzymatic Hydrolysis and Dephosphorylation of Salicin-6-phosphate(2-)

The primary enzymatic action on Salicin-6-phosphate(2-) is its hydrolysis, a reaction that cleaves the β-glycosidic bond. This process is catalyzed by 6-phospho-β-glucosidases, which effectively dephosphorylate the substrate while breaking it down into its constituent sugar and aglycone moieties.

Characterization of 6-Phospho-beta-glucosidases Catalyzing Salicin-6-phosphate(2-) Hydrolysis

6-Phospho-β-glucosidases (EC 3.2.1.86) are a group of enzymes belonging to the glycoside hydrolase family 1 (GH1) and the more unusual family 4 (GH4). nih.govnih.gov These enzymes are responsible for cleaving the β-glycosidic bond in phosphorylated β-glucosides. uniprot.org In bacteria, the process often begins with the transport of a β-glucoside like salicin (B1681394) across the cell membrane by a phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.govtandfonline.com This transport is coupled with the phosphorylation of the incoming sugar, resulting in the formation of Salicin-6-phosphate inside the cell. tandfonline.complos.org

Once inside the cell, 6-phospho-β-glucosidases catalyze the hydrolysis of Salicin-6-phosphate. nih.govtandfonline.com Numerous examples of these enzymes have been characterized from various bacteria. For instance, a novel 6-phospho-β-glucosidase, Pbgl25-217, was identified from a black liquor sediment metagenome. nih.gov A three-dimensional model of this enzyme was constructed based on the known structure of a 6-phospho-β-glucosidase that was crystallized in a complex with salicin 6-phosphate, indicating a conserved structural basis for substrate recognition. nih.govelifesciences.org

Similarly, high-resolution crystal structures of GH1 6-P-β-glucosidases from the human microbiome lactic acid bacteria Lactobacillus plantarum (LpPbg1) and Streptococcus mutans (SmBgl) have been determined. nih.govtandfonline.com Notably, a mutated variant of the S. mutans enzyme (E375Q) was successfully crystallized in complex with 6′-P-salicin, providing detailed insights into the structural elements that govern substrate recognition and catalysis. nih.govtandfonline.com The enzymes from Escherichia coli, including BglB and AscB, are also well-documented for their ability to hydrolyze phosphorylated salicin. uniprot.orgoup.com In contrast, another E. coli enzyme, BglA, shows high affinity for many aromatic phospho-β-glucosides but has limited activity on phosphorylated salicin. grafiati.com

Substrate Specificity and Kinetic Parameters of Salicin-6-phosphate(2-) Hydrolases (e.g., CelF, BglB, AscB)

The hydrolases that act on Salicin-6-phosphate(2-) exhibit varied substrate specificities and kinetic profiles. These enzymes typically recognize the phospho-β-glucoside structure but can differ in their affinity for the aglycone portion.

Substrate Specificity:

CelF : The CelF enzyme from E. coli, a member of the GH4 family, demonstrates broad substrate specificity. nih.gov It is known to hydrolyze a range of P-β-glucosides, including not only Salicin-6-phosphate but also cellobiose-6P, arbutin-6P, and gentiobiose-6P. nih.govescholarship.org

BglB : The GH1 enzyme BglB from E. coli has a high affinity for several phosphorylated aromatic β-glucosides, with phosphorylated salicin being a key substrate. uniprot.org A BglB homolog from Pectobacterium carotovorum has also been shown to hydrolyze salicin. tandfonline.com

AscB : The cryptic AscB protein in E. coli, another GH1 family member, is a phospho-β-glucosidase that hydrolyzes phosphorylated forms of arbutin, salicin, and cellobiose. plos.orgoup.com

Substrate Specificity of Various 6-Phospho-β-glucosidases
EnzymeSource OrganismFamilyHydrolyzes Salicin-6-POther Key Substrates
CelFEscherichia coliGH4YesCellobiose-6P, Arbutin-6P, Gentiobiose-6P nih.govescholarship.org
BglBEscherichia coliGH1Yesp-nitrophenyl-β-glucoside-6P, Phenyl β-glucoside-6P, Arbutin-6P uniprot.org
AscBEscherichia coliGH1YesArbutin-6P, Cellobiose-6P plos.orgoup.com
SmBglStreptococcus mutansGH1Yes6'-P-gentiobiose, 6'-P-cellobiose nih.gov
BglAEscherichia coliGH1No (low affinity)p-nitrophenyl-β-glucoside-6P, Phenyl β-glucoside-6P, Arbutin-6P grafiati.com

Kinetic Parameters: Detailed kinetic studies provide quantitative measures of enzyme efficiency. The enzyme SmBgl from Streptococcus mutans has been characterized with 6′-P-salicin as a substrate. The kinetic parameters reveal an efficient catalytic process. nih.gov While specific kinetic values for E. coli CelF, BglB, and AscB with Salicin-6-phosphate are not readily available in the literature, their activity is confirmed, and kinetic data for analogous substrates like p-nitrophenyl-β-D-glucopyranoside-6-phosphate (pNPβG6P) have been reported, demonstrating their catalytic competence. nih.govtandfonline.com

Kinetic Parameters of SmBgl with 6'-P-Salicin nih.gov
ParameterValue
K_m1.02 ± 0.07 mM
V_max10.38 ± 0.39 mM substrate min⁻¹ (µM enzyme)⁻¹

Downstream Metabolic Fates and Conversion Pathways of Salicin-6-phosphate(2-)

Following enzymatic hydrolysis, the resulting products of Salicin-6-phosphate(2-) metabolism enter central metabolic pathways, serving as sources of carbon and energy or as precursors for other important biomolecules.

Generation of Glucose 6-phosphate and Salicyl Alcohol from Salicin-6-phosphate(2-) Metabolism

The hydrolysis of Salicin-6-phosphate(2-) by a 6-phospho-β-glucosidase yields two primary products: Glucose 6-phosphate (G6P) and Salicyl Alcohol (also known as saligenin). tandfonline.complos.org

Reaction: Salicin-6-phosphate + H₂O → Glucose 6-phosphate + Salicyl Alcohol

This reaction is fundamental to the utilization of salicin by certain microorganisms. For example, in a co-culture model, Rahnella aquatilis has been shown to metabolize salicin, leading to a measurable decrease in salicin concentration and a corresponding increase in salicyl alcohol in the culture medium. plos.org The proposed mechanism involves the import and phosphorylation of salicin to Salicin-6-phosphate, followed by its hydrolysis. plos.org

The fate of the two products is distinct:

Glucose 6-phosphate (G6P) is a central metabolite that directly enters glycolysis or the pentose (B10789219) phosphate (B84403) pathway. h-its.orgnih.gov This allows the cell to efficiently generate energy (ATP) and reducing power (NADPH) from the sugar moiety of the original salicin molecule. nih.govmdpi.com

Salicyl Alcohol is the aglycone portion of salicin. nih.gov In some metabolic contexts, such as the Rahnella-Pseudomonas co-culture, the organism that hydrolyzes salicin (Rahnella) releases the salicyl alcohol into the environment, where it can be utilized by another organism (Pseudomonas) as a carbon source. plos.org

Conversion Pathways Leading to Salicylic (B10762653) Acid Biosynthesis

The Salicyl Alcohol generated from Salicin-6-phosphate hydrolysis can be further metabolized, with one significant pathway leading to the formation of Salicylic Acid. frontiersin.org This conversion establishes a direct metabolic link between the plant glycoside salicin and the well-known signaling molecule and pharmaceutical precursor, Salicylic Acid. frontiersin.org

The conversion is believed to be a two-step oxidation process:

Oxidation of Salicyl Alcohol to Salicylaldehyde (B1680747): The primary alcohol group of Salicyl Alcohol is oxidized to an aldehyde, forming salicylaldehyde. nih.gov Enzymes such as benzyl (B1604629) alcohol dehydrogenase, found in organisms like Pseudomonas putida, have been shown to have activity against Salicyl Alcohol. plos.org

Oxidation of Salicylaldehyde to Salicylic Acid: The salicylaldehyde is then further oxidized to a carboxylic acid, yielding Salicylic Acid. plos.org Benzaldehyde dehydrogenase is an example of an enzyme capable of catalyzing this type of transformation. plos.org

This metabolic route from salicin to Salicylic Acid is recognized as a key activation step, as salicin is often considered a prodrug that is converted to the pharmacologically active Salicylic Acid in vivo. frontiersin.org It is important to distinguish this conversion pathway from the de novo biosynthesis of Salicylic Acid, which in plants and many bacteria originates from the central metabolite chorismate via the isochorismate or phenylalanine ammonia-lyase pathways. nih.govtandfonline.com The pathway originating from Salicin-6-phosphate represents a catabolic route for utilizing a pre-existing phenylpropanoid glycoside.

Biological Roles and Functional Implications of Salicin 6 Phosphate 2

Precursor Role in Plant Salicylic (B10762653) Acid Biosynthesis

The connection between Salicin-6-phosphate(2-) and salicylic acid is primarily indirect, mediated by the metabolic activities of microorganisms in the plant's vicinity. Plants synthesize salicylic acid through two main pathways, the isochorismate (ICS) and phenylalanine ammonia-lyase (PAL) pathways, both of which start from the precursor chorismate. nih.govmdpi.comfrontiersin.orgmdpi.comfrontiersin.org Salicin (B1681394) itself, a compound found in plants like willow and poplar, is a known precursor to salicylic acid, undergoing enzymatic conversion to its active form. stanfordchem.com The phosphorylation of salicin to form Salicin-6-phosphate(2-) is a critical step in its microbial catabolism, which in turn influences the chemical environment from which plant defense signals are derived.

In bacteria, salicin is transported into the cell and phosphorylated to form Salicin-6-phosphate(2-). genome.jp This compound is then hydrolyzed, yielding salicyl alcohol and glucose-6-phosphate. nih.govresearchgate.netnih.gov While the glucose-6-phosphate enters the microbe's central metabolism, the released salicyl alcohol can be further metabolized. Certain bacteria, such as Pseudomonas fluorescens, can oxidize salicyl alcohol into salicylate (B1505791) (the ionized form of salicylic acid). nih.govresearchgate.net This microbial conversion of a plant-derived compound highlights a pathway where the plant exudate salicin is transformed into the potent signaling molecule salicylic acid through the action of its associated microbiome.

Intermediary Role in Microbial Carbon Metabolism and Interspecies Interactions

Salicin-6-phosphate(2-) is a central intermediate in the microbial utilization of salicin, a significant carbon source exuded by plants such as Populus. nih.govtennessee.edu Its metabolism is a key driver of intricate interactions within the plant microbiome, including metabolic cross-feeding and the shaping of the microbial community structure.

The metabolism of salicin and its phosphorylated form is not universal among bacteria, leading to specialized roles within a microbial community. A well-studied example involves the interaction between Rahnella aquatilis and Pseudomonas fluorescens. nih.govnih.gov

Rahnella aquatilis can import salicin and convert it to Salicin-6-phosphate(2-). nih.govresearchgate.net An intracellular enzyme then cleaves this intermediate into glucose-6-phosphate and salicyl alcohol. R. aquatilis utilizes the glucose-6-phosphate for its own growth and energy needs but does not metabolize the salicyl alcohol, which it subsequently secretes into the environment. nih.govresearchgate.netnih.govosti.gov

Pseudomonas fluorescens (strain GM16) cannot utilize salicin directly as a carbon source. nih.govresearchgate.netosti.gov However, it possesses the metabolic machinery to take up and degrade salicyl alcohol, the by-product of Rahnella's salicin metabolism. nih.govresearchgate.net

This division of labor demonstrates the specific role of Salicin-6-phosphate(2-) as an intracellular intermediate exclusively within salicin-degrading organisms like Rahnella.

Bacterial GenusAbility to Utilize SalicinMetabolic RoleKey Metabolite Processed
Rahnella aquatilisYesPrimary degrader: Converts salicin to glucose-6-phosphate and salicyl alcohol.Salicin-6-phosphate(2-) (internal intermediate)
Pseudomonas fluorescens (GM16)NoSecondary consumer: Utilizes the salicyl alcohol released by Rahnella.Salicyl alcohol

The differential metabolism of salicin creates a unidirectional cross-feeding relationship, or syntrophy, between Rahnella and Pseudomonas. nih.govresearchgate.net This interaction is powered by the breakdown of Salicin-6-phosphate(2-) and the subsequent partitioning of its metabolites. researchgate.net

The process unfolds as follows:

Populus roots exude salicin into the rhizosphere. nih.gov

Rahnella aquatilis takes up salicin, converting it intracellularly to Salicin-6-phosphate(2-).

Rahnella cleaves Salicin-6-phosphate(2-) into glucose-6-phosphate and salicyl alcohol.

Rahnella consumes the glucose-6-phosphate for growth. nih.govnih.gov

The unused salicyl alcohol is secreted by Rahnella. researchgate.net

Pseudomonas fluorescens takes up the secreted salicyl alcohol and uses it as a carbon source for its own growth. nih.govresearchgate.net

This metabolic cooperation allows for more efficient utilization of the plant-derived resource and supports the coexistence of both bacterial species. nih.govosti.govresearchgate.net

The metabolic interactions centered around Salicin-6-phosphate(2-) have broader implications for the entire microbial ecosystem associated with the plant. tennessee.edu By exuding phenolic glycosides like salicin, plants like Populus can actively shape the composition and stability of their microbiome. nih.govnih.gov

Integration within Broader Hexose (B10828440) Phosphate (B84403) Metabolic Networks

The metabolic fate of salicin-6-phosphate(2-) is intrinsically linked to central carbohydrate metabolism, specifically the hexose phosphate networks. Its integration is primarily understood in the context of bacterial metabolic systems, where it serves as a gateway for utilizing the glucose moiety of salicin.

In many bacteria, the uptake of salicin from the environment is mediated by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). genome.jpgenome.jpgenome.jp This transport system is notable because it couples the translocation of a sugar across the cell membrane with its simultaneous phosphorylation. genome.jpnih.gov Consequently, salicin is not imported in its original form but is directly converted into salicin-6-phosphate upon entry into the cytoplasm. nih.gov This initial phosphorylation is the committed step that channels the compound into a specific metabolic route.

Once inside the cell, salicin-6-phosphate is a substrate for the enzyme 6-phospho-beta-glucosidase. nih.govmorf-db.org This hydrolase cleaves the β-glycosidic bond, breaking down salicin-6-phosphate into two distinct molecules: salicyl alcohol and glucose-6-phosphate (G6P). nih.govmorf-db.org

The production of glucose-6-phosphate from this reaction represents a critical juncture, as G6P is a pivotal intermediate in two fundamental metabolic pathways: glycolysis and the pentose (B10789219) phosphate pathway (also known as the hexose monophosphate shunt). ecmdb.canih.govgoogle.com

Glycolysis: Glucose-6-phosphate is a primary entry point for glycolysis, a nearly universal pathway for energy extraction. ecmdb.canih.gov In this pathway, G6P is isomerized to fructose-6-phosphate (B1210287) and subsequently processed through a series of enzymatic reactions to produce pyruvate (B1213749), generating ATP and NADH for cellular energy and biosynthesis.

Pentose Phosphate Pathway (PPP): Alternatively, glucose-6-phosphate is the initial substrate for the oxidative phase of the pentose phosphate pathway. nih.govwikipedia.org The first step, catalyzed by glucose-6-phosphate dehydrogenase, converts G6P into 6-phosphogluconolactone, a reaction that produces the reducing equivalent NADPH. nih.govwikipedia.org NADPH is essential for reductive biosynthesis (such as fatty acid synthesis) and for protecting the cell against oxidative stress. The PPP also generates ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid synthesis. nih.govwikipedia.org

This metabolic strategy is exemplified in studies of bacterial communities. For instance, in a co-culture of Rahnella aquatilis and Pseudomonas sp., Rahnella utilizes its PTS and a 6-phospho-beta-glucosidase to import and cleave salicin, using the resulting glucose-6-phosphate for its own growth via these central pathways. nih.gov The by-product, salicyl alcohol, is then secreted and metabolized by the Pseudomonas strain. nih.gov

The table below summarizes the key enzymatic reactions that integrate salicin-6-phosphate(2-) into the hexose phosphate metabolic networks.

Table 1: Key Enzymes in the Metabolic Integration of Salicin-6-phosphate(2-)

Enzyme Substrate(s) Product(s) Metabolic Pathway Link
Phosphotransferase System (PTS) Salicin, Phosphoenolpyruvate (B93156) (PEP) Salicin-6-phosphate, Pyruvate Uptake & Activation
6-phospho-beta-glucosidase Salicin-6-phosphate, H₂O Glucose-6-phosphate, Salicyl alcohol Hydrolysis
Glucose-6-phosphate Isomerase Glucose-6-phosphate Fructose-6-phosphate Glycolysis

Table 2: Compound Names

Compound Name
6-phospho-beta-glucosidase
6-phosphogluconolactone
ATP
Fructose-6-phosphate
Glucose-6-phosphate
Glucose-6-phosphate dehydrogenase
NADH
NADPH
NADP⁺
Pentose Phosphate Pathway
Phosphoenolpyruvate
Phosphotransferase System
Pyruvate
Ribose-5-phosphate
Salicin
Salicin-6-phosphate
Salicin-6-phosphate(2-)

Regulation and Control of Salicin 6 Phosphate 2 Metabolism

Genetic Regulation of Enzymes Involved in Salicin-6-phosphate(2-) Biosynthesis and Degradation (e.g., bgl operon)

The genetic regulation of Salicin-6-phosphate(2-) metabolism is well-documented in bacteria, particularly through the study of the β-glucoside (bgl) operon in Escherichia coli. This operon encodes the necessary enzymes for the uptake and catabolism of aromatic β-glucosides like salicin (B1681394). scielo.br The process begins with the transport of salicin into the cell and its concurrent phosphorylation to Salicin-6-phosphate(2-) by the enzyme II complex of the phosphotransferase system (PTS). nih.gov

The bgl operon is a classic example of a cryptic, or silent, genetic system in wild-type E. coli, meaning it is not expressed under normal laboratory conditions. scielo.br Its activation typically requires specific mutations, often the insertion of a transposable element like IS1 or IS5 into the regulatory region upstream of the promoter, which enhances transcription. nih.govnih.govembopress.org Once activated, the operon's expression is inducible by the presence of β-glucosides. nih.gov

The core genes of the bgl operon and their functions are summarized below:

Gene NameEncoded ProteinFunction in Salicin-6-phosphate(2-) MetabolismRegulatory Role
bglG BglGAntiterminator proteinPositive Regulator : Enables full transcription of the operon by preventing premature termination. nih.govmdpi.com
bglF BglF (Enzyme IIBgl)PTS transporter/kinaseTransporter : Imports salicin into the cell, phosphorylating it to Salicin-6-phosphate(2-). scielo.brnih.govNegative Regulator : In the absence of salicin, it phosphorylates and inactivates BglG. scielo.brnih.gov
bglB BglB (6-phospho-β-glucosidase)HydrolaseDegradation : Catalyzes the hydrolysis of Salicin-6-phosphate(2-) into glucose-6-phosphate and salicyl alcohol (aglycone). nih.govnih.govuniprot.org

The regulation is a sophisticated interplay between BglG and BglF. In the absence of salicin, BglF acts as a negative regulator by phosphorylating and thereby inactivating the BglG protein. nih.gov This prevents BglG from carrying out its antitermination function, leading to the cessation of transcription. When salicin is present, BglF is occupied with transporting and phosphorylating it, which prevents the inactivation of BglG. The active BglG can then bind to the nascent mRNA and allow transcription to proceed through the structural genes (bglF and bglB), leading to the synthesis of the enzymes required for salicin catabolism. nih.govembopress.org

In plants, the biosynthesis of salicinoids is also under strict genetic control. The process involves multiple enzymes, including UDP-dependent glycosyltransferases (UGTs), such as UGT71L1 in poplar, which has been identified as a key enzyme in the pathway. uvic.canih.gov The expression of these biosynthetic genes is developmentally regulated and can be influenced by transcription factors that control secondary metabolism. utupub.fi

Transcriptional and Translational Control Mechanisms Affecting Pathway Flux

The rate of Salicin-6-phosphate(2-) metabolism is precisely controlled at the transcriptional and translational levels to modulate the flow of metabolites (pathway flux) according to cellular needs.

Transcriptional Control in Bacteria (bgl operon): The primary mechanism of transcriptional control in the bgl operon is antitermination . nih.gov Transcription is initiated from the promoter but is prematurely halted at terminator sequences located between the regulatory gene bglG and the structural genes. mdpi.com The BglG protein acts as an antiterminator that, when activated by the presence of the substrate (salicin), allows RNA polymerase to read through these terminators. nih.govnih.gov

Several transcriptional factors also influence the operon's expression:

H-NS (Histone-like Nucleoid-Structuring protein) : This protein is a major repressor of the bgl operon. nih.gov It binds to AT-rich DNA sequences in the regulatory region and is thought to form a repression loop that blocks RNA polymerase access to the promoter. researchgate.net Mutations that activate the operon often work by disrupting this H-NS-mediated repression. nih.gov

Inducer (Salicin) : Salicin itself can lead to a significant (e.g., 30-fold) induction of operon expression, a process that is dependent on the activity of the BglF transporter/kinase. nih.gov

Transcriptional Control in Plants: In plants, the biosynthesis of salicin and its derivatives is integrated with broader defense and developmental signaling networks. The expression of key biosynthetic enzymes is controlled by specific transcription factors. For instance, the induction of ISOCHORISMATE SYNTHASE 1 (ICS1), a critical enzyme in the synthesis of salicylic (B10762653) acid (a related phenolic compound), is regulated by transcription factors like SARD1 and CBP60g. researchgate.netresearchgate.net Disruption of salicinoid biosynthesis, for example by knocking out the UGT71L1 gene in poplar, leads to significant changes in the plant's transcriptome, upregulating defense-related genes and altering growth patterns, indicating a complex transcriptional crosstalk. nih.gov Salicylic acid itself can trigger widespread transcriptional reprogramming by modulating the activity of coactivators like NPR1 and TGA transcription factors, which in turn regulate the expression of numerous downstream genes. nih.govnih.gov

Metabolic Feedback and Allosteric Regulation of Salicin-6-phosphate(2-) Interacting Enzymes

Beyond genetic and transcriptional control, the flux through the Salicin-6-phosphate(2-) metabolic pathway is subject to immediate regulation through metabolic feedback and allosteric control of key enzymes. libretexts.org This allows for rapid adjustments to changes in substrate availability and cellular energy status.

Feedback Inhibition : This is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme acting early in that same pathway. libretexts.org While direct feedback inhibition on the salicinoid biosynthesis pathway is still being elucidated, the products of Salicin-6-phosphate(2-) degradation play a crucial role in regulating downstream metabolic routes.

The hydrolysis of Salicin-6-phosphate(2-) by the enzyme BglB yields glucose-6-phosphate and salicyl alcohol. nih.govuniprot.org Glucose-6-phosphate is a key metabolic intermediate that can enter several pathways, most notably glycolysis. The enzymes of glycolysis are highly regulated by allosteric effectors, which provides an indirect but powerful feedback mechanism on the products of salicin catabolism.

Key allosteric regulatory points in glycolysis relevant to the metabolism of Salicin-6-phosphate(2-) include:

Hexokinase : This enzyme catalyzes the first step of glycolysis. In many tissues, it is allosterically inhibited by its own product, glucose-6-phosphate. creative-proteomics.comjackwestin.com An accumulation of glucose-6-phosphate from salicin degradation would therefore slow its entry into the glycolytic pathway, preventing metabolic overload.

Phosphofructokinase-1 (PFK-1) : PFK-1 is a primary control point in glycolysis and is subject to complex allosteric regulation. jackwestin.comstanford.edu Its activity is inhibited by high levels of ATP and citrate, signaling that the cell has abundant energy. jackwestin.comlibretexts.org Conversely, it is activated by AMP and ADP, which indicate a low energy state. creative-proteomics.comlibretexts.org This ensures that the carbon from salicin is only committed to energy production when needed.

Pyruvate (B1213749) Kinase : This enzyme catalyzes the final irreversible step of glycolysis. It is allosterically inhibited by high levels of ATP and alanine (B10760859) (a biosynthetic product of pyruvate). stanford.edulibretexts.org It also exhibits feedforward activation, where it is stimulated by fructose-1,6-bisphosphate, an earlier intermediate in the pathway. jackwestin.comstanford.edu This mechanism helps to pull the flux of intermediates, including those derived from glucose-6-phosphate, through the pathway.

The table below summarizes the key allosteric regulators of downstream enzymes that interact with the products of Salicin-6-phosphate(2-) degradation.

EnzymeMetabolic PathwayAllosteric ActivatorsAllosteric Inhibitors
Hexokinase Glycolysis-Glucose-6-phosphate creative-proteomics.comjackwestin.com
Phosphofructokinase-1 (PFK-1) GlycolysisAMP, ADP, Fructose-2,6-bisphosphate creative-proteomics.comstanford.edulibretexts.orgATP, Citrate jackwestin.comlibretexts.org
Pyruvate Kinase GlycolysisFructose-1,6-bisphosphate jackwestin.comstanford.eduATP, Alanine jackwestin.comlibretexts.org

Advanced Analytical Methodologies for Salicin 6 Phosphate 2 Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating Salicin-6-phosphate(2-) from complex biological mixtures, enabling its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Profiling of Salicin-6-phosphate(2-) and Related Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of metabolites, including those related to Salicin-6-phosphate(2-). nih.gov For GC-MS analysis, non-volatile compounds like phosphorylated sugars must first undergo derivatization to increase their volatility. nih.gov A common method involves methoxyamination followed by trimethylsilylation. nih.gov This process converts the polar, non-volatile Salicin-6-phosphate(2-) into a more volatile derivative suitable for GC separation.

The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that aids in identification. nih.gov While direct GC-MS analysis of Salicin-6-phosphate(2-) is not commonly reported due to its high polarity and thermal lability even after derivatization, GC-MS is invaluable for profiling related, more volatile metabolites in the salicylate (B1505791) pathway. For instance, the analysis of salicylic (B10762653) acid, the dephosphorylated and deglycosylated product of Salicin-6-phosphate(2-), is well-established using GC-MS after silylation. hmdb.ca

Metabolomic studies utilizing GC-MS can reveal shifts in the concentrations of related intermediates, providing indirect evidence of the metabolic flux through the pathway involving Salicin-6-phosphate(2-). nih.gov For example, an increase in the pool of its precursors or downstream products could indicate changes in the synthesis or degradation of Salicin-6-phosphate(2-).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Detection and Quantification of Phosphorylated Glycosides in Complex Biological Samples

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the direct analysis of polar and non-volatile compounds like Salicin-6-phosphate(2-) in biological extracts. oup.com It circumvents the need for derivatization, which can be a source of variability. shodexhplc.com

In LC-MS/MS, the sample is first separated by liquid chromatography, often using a column with a stationary phase designed to retain polar compounds, such as hydrophilic interaction liquid chromatography (HILIC). oup.com The separated analytes then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The first mass analyzer (MS1) selects the precursor ion of interest (in this case, the ion corresponding to Salicin-6-phosphate(2-)). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides high selectivity and sensitivity for quantification. researchgate.net

The high polarity of phosphorylated glycosides like Salicin-6-phosphate(2-) can present chromatographic challenges, often resulting in poor retention on standard reversed-phase columns. shodexhplc.comresearchgate.net To overcome this, HILIC columns or the use of ion-pairing reagents in the mobile phase can be employed. shodexhplc.comresearchgate.net However, ion-pairing reagents can have detrimental effects on the mass spectrometer. researchgate.net An alternative is the post-extraction addition of an ion-pairing reagent prior to injection. researchgate.net

LC-MS/MS has been successfully applied to the analysis of various phosphorylated sugars in complex biological samples, demonstrating its suitability for Salicin-6-phosphate(2-) research. shodexhplc.comnih.gov For instance, methods have been developed for the sensitive detection and quantification of glucose-6-phosphate and fructose-6-phosphate (B1210287) in biological extracts. nih.gov These methods can be adapted for the analysis of Salicin-6-phosphate(2-), providing a powerful tool for studying its role in plant metabolism.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of Salicin-6-phosphate(2-) and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phospho-sugar Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including phosphorylated sugars. nih.govwikipedia.org Both ¹H and ³¹P NMR are particularly valuable for characterizing compounds like Salicin-6-phosphate(2-). nih.gov

¹H NMR provides information about the number and connectivity of hydrogen atoms in the molecule. For Salicin-6-phosphate(2-), this would help to confirm the structure of the salicin (B1681394) moiety. The chemical shifts and coupling constants of the protons on the glucose ring and the aromatic ring of the salicyl alcohol can be used to determine their relative positions.

³¹P NMR is highly specific for the phosphorus atom in the phosphate (B84403) group. nih.gov The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, including the pH of the solution. nih.gov This can provide information about the ionization state of the phosphate group. Furthermore, coupling between the phosphorus nucleus and adjacent protons (³¹P-¹H coupling) can be observed in ¹H NMR spectra or through two-dimensional NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation), which can definitively establish the position of the phosphate group on the glucose ring. tandfonline.com

Advanced NMR techniques, such as high-resolution magic-angle spinning (HR-MAS) NMR, can even be used to analyze phosphorylated sugars directly within intact cells or biopsies, minimizing sample preparation and preserving the native state of the metabolites. nih.gov

Application of Energy-Gradient Neutral Loss Scan (EGNLS) in Mass Spectrometry for Glycoside Analysis

Energy-Gradient Neutral Loss Scan (EGNLS) is a specialized mass spectrometry technique that is highly effective for the screening and identification of glycosides in complex mixtures. researchgate.net In a neutral loss scan, the mass spectrometer is set to detect precursor ions that lose a specific neutral fragment upon collision-induced dissociation. For glycosides, this neutral loss typically corresponds to the mass of the sugar moiety (e.g., 162 Da for a hexose). nih.gov

Conventional neutral loss scans use a fixed collision energy, which may not be optimal for all glycosides in a mixture, potentially leading to some compounds being missed. researchgate.net EGNLS overcomes this limitation by scanning a range of collision energies. researchgate.net This not only increases the chances of detecting a wider variety of glycosides but also provides information about the optimal collision energy for each compound, which can be a structurally informative parameter. researchgate.net

While direct application of EGNLS to Salicin-6-phosphate(2-) has not been explicitly detailed, the technique's success in identifying other glycosides in complex plant extracts suggests its high potential for research on this compound. researchgate.net The neutral loss of the phosphorylated glucose moiety would be a specific signature for the presence of Salicin-6-phosphate(2-) and related phosphorylated glycosides.

Challenges and Strategies for Detecting Transient Metabolites like Salicin-6-phosphate(2-) in vivo

The in vivo detection of transient metabolites like Salicin-6-phosphate(2-) is fraught with challenges due to their low abundance, rapid turnover, and the complexity of the cellular environment.

One of the primary challenges is the low intracellular concentration of many metabolic intermediates. This necessitates highly sensitive analytical methods. Furthermore, the metabolic state of a cell can change rapidly in response to environmental cues, leading to fluctuations in the levels of transient metabolites. Therefore, rapid quenching of metabolic activity and efficient extraction procedures are crucial to obtain a representative snapshot of the in vivo metabolic state.

Strategies to overcome these challenges include:

Rapid Sampling and Quenching: Techniques such as freeze-clamping of tissues or rapid filtration and quenching of cell cultures with cold solvents are employed to halt enzymatic activity instantly.

Isotope Labeling: The use of stable isotope-labeled precursors (e.g., ¹³C-glucose) can help trace the metabolic fate of the label into intermediates like Salicin-6-phosphate(2-). nih.gov This approach, often combined with LC-MS or NMR, can provide definitive evidence for the presence and turnover of the metabolite, even at very low concentrations. nih.gov

Enrichment Techniques: For very low abundance metabolites, enrichment strategies can be employed. For phosphorylated compounds, techniques like immobilized metal affinity chromatography (IMAC) can be used to selectively capture phosphopeptides and potentially other phosphorylated molecules from a complex mixture. nih.gov

Advanced Analytical Instrumentation: The continuous improvement in the sensitivity and resolution of mass spectrometers and NMR instruments is a key factor in the successful detection of transient metabolites.

The development of these advanced analytical strategies is crucial for unraveling the intricate roles of transient metabolites like Salicin-6-phosphate(2-) in plant biochemistry and signaling.

Emerging Research Perspectives on Salicin 6 Phosphate 2

Identification and Characterization of Novel Enzymatic Activities Interacting with Salicin-6-phosphate(2-)

Salicin-6-phosphate(2-) is a phosphorylated derivative of salicin (B1681394) and is recognized as a metabolite produced by Escherichia coli. nih.gov While direct enzymatic studies on this specific phosphorylated compound are limited, the broader enzymatic landscape interacting with salicin and its derivatives provides a framework for identifying potential novel enzymatic activities. The metabolism of salicinoids involves several key enzyme families, primarily glucosidases and esterases, which are responsible for their hydrolysis and transformation. nih.gov

The initial and most critical enzymatic step in the catabolism of salicin is the cleavage of the β-glycosidic bond. This reaction is catalyzed by β-glucosidases, which hydrolyze salicin to produce glucose and salicyl alcohol (saligenin). nih.gov For Salicin-6-phosphate(2-), a phosphatase would first be required to remove the phosphate (B84403) group from the 6-position of the glucose moiety before a β-glucosidase could act. Conversely, a kinase would be responsible for the phosphorylation of salicin to form Salicin-6-phosphate(2-). The characterization of such specific phosphatases and kinases from organisms known to metabolize salicin, like E. coli, represents a key area for novel enzyme discovery.

Further enzymatic modifications can occur on the salicyl alcohol released after deglycosylation. For instance, in engineered metabolic pathways, carboxylic acid reductases (CARs) are crucial for the reduction of salicylic (B10762653) acid to salicyl alcohol, a key precursor for salicin biosynthesis. nih.govacs.orgresearchgate.net The characterization of these enzymes, particularly their substrate specificity and efficiency, is vital for understanding the complete metabolic network.

Investigation of Salicin-6-phosphate(2-)’s Role in Inter-Kingdom Chemical Signaling and Ecological Interactions (e.g., Plant-Microbe Symbiosis)

Salicin and its derivatives are central to the chemical ecology of plants like willow (Salix) and poplar (Populus), mediating interactions with herbivores and microbes. While the direct role of Salicin-6-phosphate(2-) in signaling is yet to be detailed, its position as an intracellular intermediate suggests a crucial function within microbial partners during these ecological exchanges.

Phytohormones, including salicylic acid (the metabolic product of salicin), are known to be involved in plant-microbe symbiotic interactions. mdpi.comdntb.gov.ua Plants form beneficial relationships with a wide array of microorganisms, including endophytes, which can modulate the host plant's metabolism and defense responses. mdpi.com Salicin produced by the plant can serve as a carbon source for specific microbes.

A compelling model of inter-kingdom interaction involves the metabolism of plant-derived salicin by microbial communities. For example, in a co-culture of Rahnella and Pseudomonas, Rahnella takes up salicin and metabolizes it. It is highly probable that this intracellular metabolism involves the phosphorylation of salicin to Salicin-6-phosphate(2-), which is then cleaved into glucose-6-phosphate (used by Rahnella for growth) and salicyl alcohol (which is then secreted). This secreted salicyl alcohol can then be utilized by Pseudomonas, demonstrating a clear case of metabolic cross-feeding.

Engineering of Microbial Pathways for Enhanced Salicin-6-phosphate(2-) Transformation and Metabolite Production

Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the de novo biosynthesis of salicin and its precursors from simple carbon sources. nih.govacs.orgnih.gov These efforts provide a direct roadmap for controlling the transformation and production of Salicin-6-phosphate(2-). The core strategy involves designing and constructing artificial biosynthetic pathways by introducing heterologous enzymes and optimizing the host's native metabolism. acs.orgresearchgate.net

The engineered pathway for salicin production typically starts from chorismate, a key intermediate in the shikimate pathway. nih.govuef.fi The process can be broken down into three main modules:

Salicylic Acid Synthesis: Chorismate is converted to salicylic acid. This has been achieved by introducing either a single-step salicylate (B1505791) synthase (like AmS from Amycolatopsis methanolica or MbtI from Mycobacterium tuberculosis) or a two-step process using an isochorismate synthase (ICS) and an isochorismate pyruvate (B1213749) lyase (IPL) (e.g., EntC and PchB from E. coli and Pseudomonas fluorescens, respectively). nih.govacs.org

Salicyl Alcohol Synthesis: The synthesized salicylic acid is then reduced to salicyl alcohol. This step is a significant bottleneck and has been addressed by screening for efficient carboxylic acid reductases (CARs), such as CARse from Segniliparus rotundus, which require a phosphopantetheinyl transferase (Sfp) for activation. acs.orgacs.org

Glycosylation: Finally, salicyl alcohol is glycosylated to form salicin. This is accomplished by introducing a UDP-glycosyltransferase (UGT) that uses UDP-glucose as a sugar donor. Enzymes like OsSGT1 from Oryza sativa and UGT71L1 from Populus trichocarpa have proven effective. acs.orgnih.gov

To enhance the final product titer, further engineering focuses on increasing the supply of precursors like chorismate and UDP-glucose and balancing the expression of the pathway enzymes. nih.gov By manipulating this engineered pathway, for example by omitting the final phosphatase step if one is naturally present, it would be possible to accumulate Salicin-6-phosphate(2-) as the final product. Recent work has achieved salicin titers as high as 14.62 g/L in fermenters, demonstrating the high potential of these microbial platforms. nih.gov

Q & A

Q. How should researchers document methods to ensure reproducibility of Salicin-6-phosphate(2-) studies?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines: provide stepwise protocols for synthesis, purification, and characterization in the main text or supplementary materials. Include raw spectral data (NMR, MS) and detailed instrument parameters (e.g., column type, gradient profiles). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What strategies mitigate batch-to-batch variability in Salicin-6-phosphate(2-) production for longitudinal studies?

  • Methodological Answer : Implement quality control (QC) checkpoints: (1) NMR purity checks for each batch, (2) stability testing under storage conditions (-80°C, desiccated), and (3) biological activity validation using a reference assay. Use ANOVA to compare batch means and discard outliers beyond ±2SD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.